molecular formula C5H13ClN8 B1233756 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride CAS No. 7059-23-6

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride

Cat. No.: B1233756
CAS No.: 7059-23-6
M. Wt: 220.66 g/mol
InChI Key: RRECQJYPJNWFNK-BCKSSGNJSA-N
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Description

3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is a chemical compound known for its potent biological activity. It is commonly used in scientific research due to its ability to inhibit specific enzymes and pathways. The compound has a molecular formula of C5H12N8.2HCl and a molecular weight of 257.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with aldehydes or ketones, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically produces amine derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and enzyme activity.

    Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride involves the inhibition of specific enzymes, such as S-adenosylmethionine decarboxylase (SAMD). By inhibiting this enzyme, the compound disrupts the polyamine-biosynthetic pathway, leading to changes in cellular metabolism and function . This inhibition can affect various molecular targets and pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride can be compared with other similar compounds, such as:

    Mitoguazone: Another potent inhibitor of SAMD, used in similar research applications.

    Aminoguanidine: Known for its ability to inhibit diamine oxidase and other enzymes.

    Hydrazine derivatives: A broad class of compounds with similar chemical structures and biological activities.

Properties

CAS No.

7059-23-6

Molecular Formula

C5H13ClN8

Molecular Weight

220.66 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrochloride

InChI

InChI=1S/C5H12N8.ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H/b10-2+,11-3+;

InChI Key

RRECQJYPJNWFNK-BCKSSGNJSA-N

SMILES

CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.Cl

shelf_life

Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition.

solubility

0.1 N NaOH soluble (mg/mL)
Water > 100 (mg/mL)
0.01 N NaOH partly soluble (mg/mL)
0.1 N HC1 partly soluble (mg/mL)
MeOH partly soluble (mg/mL)
50% EtOH partly soluble (mg/mL)

Synonyms

Methyl gag
Methyl-gag
Methylgag
Methylglyoxal Bis(guanylhydrazone)
MGBG
Mitoguazone
NSC 32946
NSC-32946
NSC32946

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
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